1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea
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Overview
Description
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridin ring and a fluorobenzyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea involves several steps, typically starting with the preparation of the cyclopenta[b]pyridin ring. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the ring structure. The fluorobenzyl group is then introduced through a substitution reaction, where a suitable fluorobenzyl halide reacts with the intermediate compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used, often resulting in a variety of functionalized derivatives.
Scientific Research Applications
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways, providing insights into biological processes.
Medicine: Research into its potential therapeutic effects includes studies on its activity as an inhibitor of specific enzymes or receptors, with implications for drug development.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes, contributing to innovations in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific target and context of the interaction. Detailed studies on its mechanism of action often involve techniques such as molecular docking, enzyme kinetics, and cellular assays to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(4-fluorobenzyl)urea can be compared with other similar compounds, such as:
6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl derivatives: These compounds share the core cyclopenta[b]pyridin structure but differ in their substituents, leading to variations in their chemical and biological properties.
Fluorobenzyl urea derivatives: Compounds with similar fluorobenzyl groups but different core structures, which may exhibit distinct reactivity and applications.
Properties
Molecular Formula |
C16H16FN3O |
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Molecular Weight |
285.32 g/mol |
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-[(4-fluorophenyl)methyl]urea |
InChI |
InChI=1S/C16H16FN3O/c17-13-6-4-11(5-7-13)9-19-16(21)20-14-8-12-2-1-3-15(12)18-10-14/h4-8,10H,1-3,9H2,(H2,19,20,21) |
InChI Key |
CBGKQYCOGTVTNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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